Barbituric acid, 5-ethyl-5-phenethyl-, sodium salt
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Overview
Description
5-Ethyl-5-phenethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a synthetic organic compound belonging to the pyrimidinedione family. This compound is characterized by its unique structure, which includes ethyl and phenethyl groups attached to a pyrimidinedione core, with a sodium ion bonded to an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-phenethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through a condensation reaction between urea and an appropriate diketone under acidic or basic conditions.
Introduction of Ethyl and Phenethyl Groups: The ethyl and phenethyl groups can be introduced via alkylation reactions using ethyl halides and phenethyl halides in the presence of a strong base such as sodium hydride.
Sodium Ion Incorporation: The final step involves the incorporation of the sodium ion, which can be achieved by treating the compound with sodium hydroxide or sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-phenethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new pyrimidinedione derivatives with different cations.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-phenethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-5-phenethyl-2-hydroxy-4,6(1H,5H)-pyrimidinedione: Similar structure but lacks the sodium ion.
5-Methyl-5-phenethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione: Similar structure with a methyl group instead of an ethyl group.
5-Ethyl-5-benzyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione: Similar structure with a benzyl group instead of a phenethyl group.
Uniqueness
5-Ethyl-5-phenethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is unique due to the presence of both ethyl and phenethyl groups, as well as the sodium ion, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
64038-23-9 |
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Molecular Formula |
C14H15N2NaO3 |
Molecular Weight |
282.27 g/mol |
IUPAC Name |
sodium;5-ethyl-5-(2-phenylethyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O3.Na/c1-2-14(9-8-10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18;/h3-7H,2,8-9H2,1H3,(H2,15,16,17,18,19);/q;+1/p-1 |
InChI Key |
OVHFHUINIGGZIU-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(C(=O)NC(=O)[N-]C1=O)CCC2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
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